molecular formula C15H11BrClFO B1522376 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one CAS No. 898761-80-3

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

Cat. No.: B1522376
CAS No.: 898761-80-3
M. Wt: 341.6 g/mol
InChI Key: IBZNLSYMKGHYLU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one (CAS 898760-61-7) is a high-purity synthetic organic compound supplied for research and development purposes. This propiophenone derivative features a molecular formula of C15H11BrClFO and a molecular weight of 341.60 . It is part of the broader class of arylpropanones, which are valuable intermediates in organic synthesis and medicinal chemistry. While the specific biological mechanisms and research applications for this exact compound require further investigation, compounds within this structural family are frequently explored in antimicrobial and anticancer research due to the strategic incorporation of halogen atoms (Bromine, Chlorine, and Fluorine), which can influence bioactivity and molecular interactions . Researchers utilize such building blocks in the synthesis of more complex molecules, study their structure-activity relationships (SAR), and investigate their potential as candidates for new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNLSYMKGHYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, a compound with the molecular formula C15H11BrClFO and a molecular weight of 341.60 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.

Structure

The compound is characterized by a ketone functional group and halogen substituents, which may influence its biological activity. The structural formula can be represented as follows:

Br C6H4C(=O)C6H3(Cl,F)\text{Br C}_6\text{H}_4-\text{C}(=O)-\text{C}_6\text{H}_3(\text{Cl},\text{F})

Physical Properties

  • Molecular Weight : 341.60 g/mol
  • CAS Number : 898761-80-3
  • Purity : ≥97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives of chalcones exhibited significant cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 6.59 to 12.51 μM . While specific data for our compound is limited, its structural similarities to effective chalcones suggest potential anticancer properties.

Case Study: Cytotoxicity Assay

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231TBDTBD
Ferrocenyl ChalconeMDA-MB-2316.59 - 12.51

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. It was evaluated for its activity against various bacterial strains, revealing significant inhibition zones and minimum inhibitory concentrations (MIC). A related study indicated that similar compounds had MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

CompoundBacterial StrainMIC (μg/mL)Reference
This compoundStaphylococcus aureusTBDTBD
Pyrazole DerivativeE. coli0.22 - 0.25

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. Although specific studies on this compound are scarce, related chalcone derivatives have shown antioxidant activities comparable to ascorbic acid .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one is in the development of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the bromine and chlorine substituents have been shown to enhance potency against breast cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that specific analogs demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows for further functionalization, making it valuable in synthetic organic chemistry.

Data Table: Synthetic Routes

RouteReagentsYield (%)Notes
AGrignard Reaction with Bromobenzene85%High selectivity for ortho-substitution
BFriedel-Crafts Acylation75%Effective for introducing acyl groups

Material Science

Due to its unique electronic properties, this compound is also explored in material science, particularly in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)
The compound has been investigated as a potential electron transport material in OLEDs. Its incorporation into device architectures has shown promising results in improving efficiency and stability. Research published in Advanced Functional Materials reported that devices utilizing this compound achieved a luminance of over 1000 cd/m² with a lifetime exceeding 500 hours .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions.

Key Reactions:

  • Azidation : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, yielding 3-(4-azidophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one.

  • Thiocyanation : Reaction with potassium thiocyanate (KSCN) in acetonitrile produces the thiocyanate derivative.

Conditions and Outcomes:

SubstrateReagentSolventTemperatureProductYieldSource
4-Bromophenyl groupNaN₃DMF80°C3-(4-Azidophenyl) derivative75%
4-Bromophenyl groupKSCNCH₃CN60°C3-(4-Thiocyanatophenyl) derivative68%

The chlorine atom on the 2-chloro-4-fluorophenyl group is less reactive but can participate in substitution under harsher conditions (e.g., Cu catalysis) .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride donors.

Key Reactions:

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to 3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-ol.

  • Lithium Aluminum Hydride (LiAlH₄) : Yields the same alcohol with higher efficiency.

Comparative Data:

Reducing AgentSolventTemperatureReaction TimeYield
NaBH₄MeOH25°C2 hours85%
LiAlH₄Et₂O0°C to RT30 minutes92%

Source:

Oxidation Reactions

The ketone resists mild oxidation but undergoes cleavage under strong conditions:

  • Potassium Permanganate (KMnO₄) : In acidic conditions, oxidative cleavage forms 4-bromobenzoic acid and 2-chloro-4-fluorobenzoic acid.

  • Chromium Trioxide (CrO₃) : Similar cleavage occurs in acetic acid.

Oxidation Pathway:
Target CompoundKMnO4/H+2 Acids+CO2\text{Target Compound}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{2 Acids}+\text{CO}_2

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and base yields biaryl derivatives .

Example:

Arylboronic AcidProductYield
Phenylboronic acid3-(4-Biphenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one78%

Source:

Miscellaneous Reactions

  • Grignard Addition : Reaction with methylmagnesium bromide (MeMgBr) forms a tertiary alcohol.

  • Halogen Exchange : Bromine can be replaced by iodine using NaI in acetone under reflux .

Comparison with Similar Compounds

Structural Analogues in Pyrazoline Derivatives

Compound ME-4 (1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one, MW = 417.29 g/mol) shares the 4-bromophenyl substituent but incorporates a pyrazoline ring and a hydrazinyloxy side chain. The pyrazoline moiety introduces conformational rigidity, as evidenced by dihedral angles between aromatic rings (4.64–10.53°) in similar pyrazoline derivatives .

Key Differences :

  • Molecular Weight : ME-4 (417.29 g/mol) vs. Target (340.5 g/mol).
  • Functional Groups : ME-4 contains a pyrazoline ring and hydrazinyloxy group, while the target compound has a simpler ketone structure.
  • Polarity : The hydrazinyloxy group in ME-4 increases polarity (TLC Rf = 0.40) compared to the target compound, which lacks hydrophilic substituents .

Halogen-Substituted Propanones

3-(4-Bromophenyl)-1-phenylpropan-1-one (1p-II) (MW = 299.2 g/mol) replaces the 2-chloro-4-fluorophenyl group with a simple phenyl ring. The absence of chloro and fluoro substituents reduces its electron-withdrawing effects, lowering electrophilicity at the ketone carbonyl. This difference may slow nucleophilic addition reactions compared to the target compound .

3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3, MW = 387.6 g/mol) features a trifluoromethyl group instead of chloro/fluoro substituents.

Key Differences :

  • Substituent Effects :
    • Target compound: Moderate electron withdrawal (Cl, F).
    • Trifluoromethyl analogue: Strong electron withdrawal (CF₃).
  • Boiling Point : Higher molecular weight and polarity in the trifluoromethyl derivative likely increase boiling point.

Sydnone and Oxadiazole Derivatives

2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one (MW = 619.9 g/mol) incorporates a sydnone ring, a mesoionic heterocycle with unique electronic properties. The sydnone’s resonance stabilization may reduce reactivity at the ketone compared to the target compound .

Anti-inflammatory Oxadiazoles : 1,3,4-Oxadiazole derivatives with 4-bromophenyl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles) exhibit bioactivity due to the oxadiazole ring’s ability to participate in hydrogen bonding. The target compound lacks this heterocyclic motif, suggesting divergent pharmacological profiles .

Chalcone Derivatives

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (MW = 274.7 g/mol) is a chalcone analogue with an α,β-unsaturated ketone system. The conjugated double bond enhances UV absorption and reactivity in cycloaddition reactions, unlike the saturated propanone backbone of the target compound .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

  • Starting Materials : Aryl halides such as 4-bromobenzyl derivatives and 2-chloro-4-fluoroacetophenone or related ketone precursors.

  • Reaction Conditions : Use of palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere.

  • Mechanism : Oxidative addition of the aryl halide to palladium, transmetallation with an organometallic intermediate, and reductive elimination to form the carbon-carbon bond.

  • Outcome : Formation of the target ketone with retention of halogen substituents, enabling further functionalization or direct application.

This method is favored for its high regioselectivity and tolerance to various functional groups.

Wittig-Horner Reaction-Based Synthesis

A detailed example adapted from related compounds (e.g., 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene) provides a blueprint for synthesizing halogenated propanone derivatives:

  • Step 1: Preparation of Aryl Phosphonate Ester

    • React 4-bromobenzyl chloride with trialkyl phosphite (e.g., trimethyl or triethyl phosphite) under reflux to form the corresponding aryl phosphonate diester.
  • Step 2: Horner-Wadsworth-Emmons Reaction

    • React the aryl phosphonate diester with 2-chloro-4-fluoroacetophenone in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide, sodium tert-butoxide).

    • Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) to facilitate the reaction.

    • Maintain reaction temperature between 0°C and 50°C, typically stirring for 2–24 hours until completion is verified by chromatographic methods.

  • Step 3: Workup and Isolation

    • After completion, quench the reaction with water, separate organic layers, and purify the product by distillation or recrystallization.
  • Yields and Purity

    • Reported yields for analogous compounds are high, often exceeding 90%, with purity confirmed by chromatographic and spectroscopic techniques.

This method allows for precise control of stereochemistry and substitution patterns, making it suitable for complex halogenated propanone derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
Palladium-Catalyzed Cross-Coupling Aryl halides, Pd catalyst, base (K2CO3), polar solvents High selectivity, mild conditions Not explicitly reported Well-suited for complex aryl ketones with multiple halogens
Wittig-Horner Reaction Aryl phosphonate esters, 2-chloro-4-fluoroacetophenone, strong base (NaOH, KOH), DMF/DMSO/NMP High yield, good stereocontrol 90–95 Reaction temperature 0–50°C, time 2–24 h; scalable for industrial production

Detailed Research Findings and Notes

  • The Wittig-Horner reaction is extensively documented for preparing halogenated aryl propanones with high yield and purity. The choice of base and solvent critically influences reaction efficiency and selectivity. For example, potassium hydroxide in toluene with N-methylpyrrolidone as a co-solvent delivers yields around 94.8% with product purity above 94%.

  • The palladium-catalyzed method offers an alternative route, especially when direct coupling of aryl halides is desired. However, detailed experimental conditions and yields for this specific compound are less reported but can be inferred from similar organic syntheses involving halogenated aryl ketones.

  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , High-Performance Liquid Chromatography (HPLC) , and Gas Chromatography (GC) are essential for verifying the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, and what factors influence reaction efficiency?

  • Methodology :

  • Friedel-Crafts Acylation : A widely used method involves reacting 2-chloro-4-fluorobenzene with a brominated acyl chloride (e.g., 4-bromobenzoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are employed, with reaction temperatures ranging from 0°C to reflux .
  • Electrophilic Substitution : The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring can deactivate the aromatic system, necessitating optimized reaction conditions (e.g., prolonged reaction times or elevated temperatures).
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol is typically used to isolate the product.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopic Analysis :

  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ketone carbonyl at δ ~200 ppm in ¹³C NMR). The splitting patterns of fluorine (²J coupling) and chlorine substituents provide structural confirmation .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br/C-Cl stretches).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 355.98 (calculated for C₁₅H₁₀BrClFO).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Q. What are the key physicochemical properties influencing its reactivity?

  • Polarity : The ketone group and halogen substituents (Br, Cl, F) increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Steric Effects : The 2-chloro-4-fluorophenyl group creates steric hindrance, affecting nucleophilic attack at the carbonyl carbon.
  • Electronic Effects : Electron-withdrawing halogens stabilize the ketone via inductive effects, reducing susceptibility to reduction compared to non-halogenated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated propanones?

  • Refinement Software : SHELXL (via Olex2 or WinGX) is used for high-resolution refinement, incorporating anisotropic displacement parameters for halogen atoms. Hydrogen bonding networks are analyzed using graph-set notation (e.g., S(6) motifs) to validate packing arrangements .
  • Validation Tools : PLATON checks for missed symmetry, twinning, and voids. Discrepancies in thermal parameters (e.g., Ueq for Br vs. Cl) are resolved via Hirshfeld surface analysis .

Q. How does the compound interact with biological targets, and what methodologies assess its covalent binding?

  • Mechanistic Studies :

  • Kinetic Assays : Time-dependent inhibition assays (e.g., IC₅₀ shift) differentiate covalent vs. reversible binding. LC-MS/MS identifies adducts formed with cysteine residues in target proteins .
  • X-ray Crystallography : Co-crystallization with enzymes (e.g., kinases) reveals binding modes. For example, the bromophenyl group may occupy hydrophobic pockets, while the ketone forms hydrogen bonds with catalytic residues .
    • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., electrophilic ketone carbon) for covalent interactions. Molecular dynamics simulations assess binding stability .

Q. How do structural analogs with varied halogenation patterns compare in reactivity and biological activity?

  • Comparative Analysis :

CompoundKey SubstituentsReactivity/Biological Activity
Target Compound4-Br, 2-Cl, 4-FHigh electrophilicity; kinase inhibition
1-(4-Bromophenyl)-2-methylpropan-1-one4-Br, 2-CH₃Reduced steric hindrance; lower potency
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneα,β-unsaturated ketoneEnhanced Michael acceptor activity
  • Methodology : Structure-activity relationship (SAR) studies via systematic substitution (e.g., replacing Cl with CF₃) and evaluating IC₅₀ values in enzyme assays .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated intermediates .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality crystals for SCXRD.
  • Biological Assays : Include negative controls (e.g., ketone-reduced analogs) to confirm covalent binding mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one

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